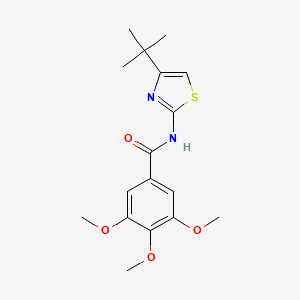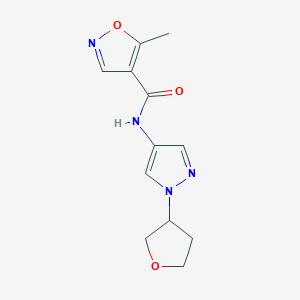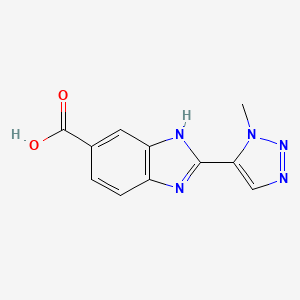![molecular formula C19H15ClN2O3S B2900530 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione CAS No. 902939-41-7](/img/structure/B2900530.png)
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a synthetic compound that belongs to the class of chromenopyrimidine derivatives. This compound has gained significant attention in recent years due to its potential applications in scientific research. The purpose of
Wirkmechanismus
The mechanism of action of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is not fully understood. However, it is believed that the compound exerts its anti-cancer and anti-inflammatory effects by inhibiting various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer. Additionally, the compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione in lab experiments include its potential applications in anti-cancer, anti-inflammatory, and anti-microbial research. Additionally, the compound is relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione. One potential direction is to further investigate the mechanism of action of the compound. Additionally, the compound could be studied for its potential applications in other fields such as neurodegenerative diseases and autoimmune disorders. Furthermore, the compound could be modified to improve its solubility and reduce its potential toxicity. Overall, this compound has shown promising potential for scientific research and warrants further investigation.
Synthesemethoden
The synthesis of 7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione is a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the reaction of 3-ethoxy-2-hydroxybenzaldehyde with malononitrile, followed by the reaction with 7-chloro-4-hydroxyquinoline to form the intermediate compound. The intermediate compound is then reacted with thiourea to obtain the final product. The purity and yield of the final product can be improved by using various purification techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione has shown potential applications in scientific research. This compound has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. The compound has also shown promise as an anti-microbial agent by inhibiting the growth of various bacterial strains.
Eigenschaften
IUPAC Name |
7-chloro-2-(3-ethoxy-2-hydroxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-2-24-15-5-3-4-12(16(15)23)17-21-18-13(19(26)22-17)9-10-8-11(20)6-7-14(10)25-18/h3-8,23H,2,9H2,1H3,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLUPAUYJLWFMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-ethyl-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2900448.png)


![N-1,3-benzodioxol-5-yl-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B2900454.png)



![8-(3-methoxyphenyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2900463.png)



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-((1-methyl-1H-pyrrol-2-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2900467.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2900468.png)
![1,1-Difluoro-5-azaspiro[2.5]octan-4-one](/img/structure/B2900470.png)